molecular formula C11H16N2O2 B7458790 1-(2-Methoxyphenyl)-3-propan-2-ylurea

1-(2-Methoxyphenyl)-3-propan-2-ylurea

Cat. No.: B7458790
M. Wt: 208.26 g/mol
InChI Key: AGVNZOGPYYNCPV-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-propan-2-ylurea is a urea derivative characterized by a 2-methoxyphenyl group attached to the urea backbone and an isopropyl substituent. Urea derivatives are widely studied for their biological activities, including enzyme inhibition and receptor modulation. The 2-methoxyphenyl moiety is notable for its electron-donating methoxy group, which enhances π-π stacking interactions and hydrogen bonding capabilities in molecular targets . This compound is part of a broader class of aryl ureas, which are explored for therapeutic applications such as cholinesterase inhibition and anticancer activity .

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-propan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8(2)12-11(14)13-9-6-4-5-7-10(9)15-3/h4-8H,1-3H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVNZOGPYYNCPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Substituents Biological Activity (IC₅₀/Notes) Key Features Reference
1-(2-Methoxyphenyl)-3-propan-2-ylurea Urea 2-Methoxyphenyl, isopropyl Not explicitly reported (structural focus) Balanced hydrophobicity, steric bulk
C21 (Coumarin-thiourea derivative) Thiourea 2-Methoxyphenyl, coumarin AChE: 0.06 μM; BuChE: 0.04 μM Enhanced inhibition via thiourea sulfur
1-(4-Methoxyphenyl)-3-propan-2-ylurea Urea 4-Methoxyphenyl, isopropyl Lower AChE/BuChE activity (positional isomer effect) Reduced binding due to methoxy orientation
1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea Urea 2-Methoxyphenyl, naphthyl Higher lipophilicity (LogP: ~3.5) Improved hydrophobic interactions
HBK19 (Piperazine derivative) Piperazine 2-Methoxyphenyl, trimethylphenoxy Anticancer activity (context-dependent efficacy) Rigid piperazine backbone
1-(4-Acetylphenyl)-3-propan-2-ylurea Urea 4-Acetylphenyl, isopropyl Moderate cytotoxicity (acetyl vs. methoxy effects) Electron-withdrawing group reduces binding

Cholinesterase Inhibition

  • Thiourea vs. Urea : The coumarin-linked thiourea C21 (IC₅₀: 0.04–0.06 μM) outperforms urea derivatives in acetylcholinesterase (AChE) inhibition due to the thiourea sulfur’s stronger hydrogen-bond acceptor capacity . However, ureas like 1-(2-methoxyphenyl)-3-propan-2-ylurea may exhibit better metabolic stability .
  • Substituent Position : The 2-methoxyphenyl group in C21 and the target compound aligns with the catalytic triad (Glu225, Ser226, His466) in AChE, whereas the 4-methoxyphenyl isomer shows reduced activity due to misalignment .

Anticancer Activity

  • In benzoxazole derivatives, 1-(2-methoxyphenyl)piperazine substituents (e.g., compound 19) demonstrated lower cytotoxicity compared to phenylpiperazine analogues, suggesting steric hindrance from the methoxy group may reduce efficacy .

Antioxidant Properties

  • Selenium-containing compounds like 1-(2-methoxyphenylselanyl)-3-phenylpropan-2-amine (C2) leverage the 2-methoxy group for radical scavenging, highlighting its versatility in diverse pharmacological contexts .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Compound Molecular Weight LogP (Predicted) Hydrogen Bond Donors/Acceptors Solubility (mg/mL)
1-(2-Methoxyphenyl)-3-propan-2-ylurea 208.26 ~2.1 2/3 ~0.5 (moderate)
C21 (Thiourea derivative) 372.38 ~3.8 2/4 ~0.1 (low)
1-(2-Methoxyphenyl)-3-naphthylurea 292.33 ~3.5 2/3 ~0.02 (very low)
HBK19 (Piperazine derivative) 452.40 ~4.2 1/4 ~0.05 (low)
  • Lipophilicity : The naphthyl urea derivative (LogP ~3.5) and thiourea C21 (LogP ~3.8) exhibit higher lipophilicity than the target compound (LogP ~2.1), impacting membrane permeability and bioavailability .
  • Solubility : Urea derivatives generally have better aqueous solubility than thioureas due to reduced hydrophobicity .

Research Findings and Trends

Substituent Optimization : The 2-methoxyphenyl group is critical for AChE/BuChE inhibition but requires balancing with steric effects. For example, isopropyl in the target compound provides optimal bulk compared to larger naphthyl groups, which may hinder binding .

Core Structure Flexibility : Piperazine derivatives (e.g., HBK19) show rigid binding modes, whereas ureas offer conformational flexibility, enabling adaptation to diverse targets .

Metabolic Stability : Ureas are less prone to oxidative metabolism than thioureas, making them favorable for drug development .

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